molecular formula C17H23N5O4S B12483737 2-aminoethanol;N-[4-(dimethylaminodiazenyl)phenyl]sulfonylbenzamide

2-aminoethanol;N-[4-(dimethylaminodiazenyl)phenyl]sulfonylbenzamide

Cat. No.: B12483737
M. Wt: 393.5 g/mol
InChI Key: CBSCEEBFQJZEDA-UHFFFAOYSA-N
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Description

2-aminoethanol;N-[4-(dimethylaminodiazenyl)phenyl]sulfonylbenzamide is a complex organic compound that combines the functionalities of 2-aminoethanol and a sulfonylbenzamide derivative

Properties

Molecular Formula

C17H23N5O4S

Molecular Weight

393.5 g/mol

IUPAC Name

2-aminoethanol;N-[4-(dimethylaminodiazenyl)phenyl]sulfonylbenzamide

InChI

InChI=1S/C15H16N4O3S.C2H7NO/c1-19(2)18-16-13-8-10-14(11-9-13)23(21,22)17-15(20)12-6-4-3-5-7-12;3-1-2-4/h3-11H,1-2H3,(H,17,20);4H,1-3H2

InChI Key

CBSCEEBFQJZEDA-UHFFFAOYSA-N

Canonical SMILES

CN(C)N=NC1=CC=C(C=C1)S(=O)(=O)NC(=O)C2=CC=CC=C2.C(CO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-aminoethanol;N-[4-(dimethylaminodiazenyl)phenyl]sulfonylbenzamide typically involves multiple steps. One common approach is to start with the preparation of 2-aminoethanol, which can be synthesized through the reaction of ethylene oxide with ammonia. The sulfonylbenzamide derivative can be synthesized by reacting 4-(dimethylaminodiazenyl)phenylsulfonyl chloride with an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-aminoethanol;N-[4-(dimethylaminodiazenyl)phenyl]sulfonylbenzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The nitro group in the dimethylaminodiazenyl moiety can be reduced to an amine.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2-aminoethanol;N-[4-(dimethylaminodiazenyl)phenyl]sulfonylbenzamide has several applications in scientific research:

    Chemistry: It can be used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound may be used in biochemical assays and as a probe for studying enzyme activities.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-aminoethanol;N-[4-(dimethylaminodiazenyl)phenyl]sulfonylbenzamide involves its interaction with specific molecular targets. The aminoethanol moiety can interact with enzymes and proteins, while the sulfonylbenzamide part can bind to receptors or other biomolecules. These interactions can modulate biochemical pathways and exert various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylaminoethanol: A simpler compound with similar aminoethanol functionality.

    Phenylethanolamine: Shares the aminoethanol structure but lacks the sulfonylbenzamide moiety.

Uniqueness

2-aminoethanol;N-[4-(dimethylaminodiazenyl)phenyl]sulfonylbenzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications that similar compounds may not be able to achieve.

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